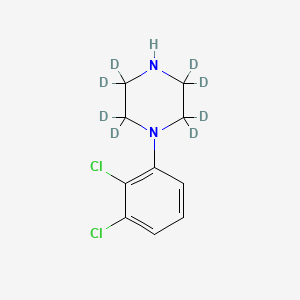

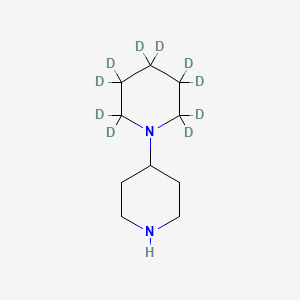

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10

描述

“1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” is a stable isotope-labelled compound with the molecular formula C10H10D10N2 . It is used in the synthesis of selective sphingosine kinase 1 inhibitors, which are used as therapeutic agents for proliferative diseases . It is also used in the synthesis of calcitonin gene-related peptide (CGRP) receptor antagonists .

Molecular Structure Analysis

The molecular structure of “1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” consists of two piperidine rings connected at the 1 and 4 positions . The molecular weight is 178.34 .Physical And Chemical Properties Analysis

“1,4’-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10” is a light brown solid . It has a melting point of 63-66°C . It is slightly soluble in chloroform and methanol .科学研究应用

Tyrosinase Inhibition and Drug Design

The application of 1,4'-bipiperidine derivatives in scientific research has been notably documented in the field of tyrosinase inhibition. One study involved the synthesis of N-substituted biperidines to test as tyrosinase inhibitors, contributing to drug design efforts against diseases like melanoma. This research highlighted the potential of bipiperidine derivatives in developing new pharmacological agents, demonstrating potent inhibition with certain substitutions (K. Khan et al., 2005) K. Khan, Z. Saify, Mahmud Tareq Hassan Khan, et al., 2005.

Luminescence and Antibacterial Properties

Another facet of 1,4'-bipiperidine derivatives research includes the development of metal complexes with luminescence and antibacterial properties. A study synthesized new d10 metal complexes using modified 4-amino-N-(5-methyl-1, 2-sulfathiazole-3-yl) benzenesulfonamide acid, demonstrating significant potential in both luminescent applications and antibacterial efficacy (Xun Feng et al., 2021) Xun Feng, Junfen Li, Yuquan Feng, et al., 2021.

Anion Exchange and Sensing

Research has also explored the reversible anion exchange and sensing capabilities of large porous materials constructed from 4,4'-bipyridine. The ability of these materials to undergo reversible anion exchange, alongside their interesting anion sensing properties, underscores the versatility of bipiperidine derivatives in creating functional materials for chemical sensing (Yongcai Qiu et al., 2008) Yongcai Qiu, Zhihui Liu, Yinghua Li, et al., 2008.

CCR3 Antagonism

In the pharmaceutical industry, bipiperidine amide compounds have been identified as potent CC chemokine receptor 3 (CCR3) antagonists. The optimization of these compounds' structure-activity relationship has led to the development of candidates with high receptor affinity and effectiveness in inhibiting calcium flux and eosinophil chemotaxis, highlighting their potential in treating allergic diseases (Pauline C Ting et al., 2005) Pauline C Ting, Joe F Lee, Jie Wu, et al., 2005.

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6-decadeuterio-1-piperidin-4-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-8-12(9-3-1)10-4-6-11-7-5-10/h10-11H,1-9H2/i1D2,2D2,3D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVBKXJMLILLLB-YRRFPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCNCC2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661810 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4'-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10 | |

CAS RN |

718613-20-8 | |

| Record name | (2,2,3,3,4,4,5,5,6,6-~2~H_10_)-1,4'-Bipiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

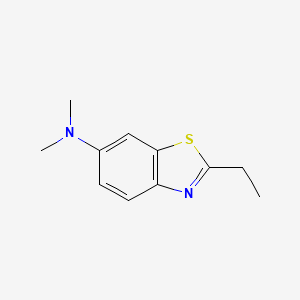

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)